

# 3-(4-Chlorophenyl)cyclobutan-1-ol chemical properties

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 3-(4-Chlorophenyl)cyclobutan-1-ol

CAS No.: 1184692-46-3

Cat. No.: B2918504

[Get Quote](#)

The Strategic Utility of **3-(4-Chlorophenyl)cyclobutan-1-ol** in Modern Medicinal Chemistry: A Technical Guide to sp<sup>3</sup>-Enriched Scaffolds

## Executive Summary: Escaping Flatland

The paradigm of modern drug discovery has increasingly shifted away from flat, sp<sup>2</sup>-hybridized aromatic systems toward sp<sup>3</sup>-enriched, three-dimensional architectures. Within this space, the cyclobutane ring has emerged as a privileged scaffold[1]. This technical guide provides an in-depth analysis of **3-(4-chlorophenyl)cyclobutan-1-ol** and its highly utilized primary amine derivative, 3-amino-**3-(4-chlorophenyl)cyclobutan-1-ol** (CAS: 1353636-85-7). By acting as a conformationally restricted hub, this molecule offers unique spatial trajectories for pharmacophores while optimizing physicochemical properties, boosting metabolic stability, and reducing lipophilicity compared to linear analogs[2].

## Structural Dynamics and Physicochemical Profiling

Unlike unstrained cycloalkanes, the cyclobutane ring is highly strained (approx. 26 kcal/mol of ring strain) and adopts a "puckered" or "butterfly" conformation.

Causality of Conformation: This puckering is a thermodynamic necessity to relieve the Pitzer strain caused by eclipsing adjacent C-H bonds. Consequently, the 4-chlorophenyl group and the hydroxyl/amino groups are forced into specific pseudo-axial or pseudo-equatorial positions. By locking the 4-chlorophenyl group in a rigid spatial vector, the entropic penalty typically incurred when a flexible molecule binds to a target protein is drastically reduced[1].

Table 1: Physicochemical Properties of 3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol

Property	Value	Mechanistic Implication
CAS Number	1353636-85-7	Unique identifier for the primary amino-alcohol derivative.
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClNO	High Fsp <sup>3</sup> fraction enhances aqueous solubility and 3D character.
Molecular Weight	197.66 g/mol	Low MW allows for extensive downstream derivatization without violating Lipinski's Rule of 5[3].
Density	1.316 ± 0.06 g/cm <sup>3</sup>	Indicates dense atomic packing due to the halogenated aromatic ring.
Boiling Point	319.7 ± 42.0 °C	High boiling point reflects strong intermolecular hydrogen bonding networks.
Storage Conditions	2–8 °C, Protect from light	Causality: Cold, dark storage prevents oxidative degradation of the free primary amine and minimizes light-induced radical reactions[3].

## Pharmacological Implications of the Scaffold

The combination of a cyclobutane core and a 4-chlorophenyl moiety is highly deliberate in medicinal chemistry.

- **The 4-Chlorophenyl Anchor:** The chlorine atom serves dual purposes. First, it acts as a lipophilic anchor, enhancing membrane and blood-brain barrier (BBB) penetration. Second, it blocks CYP450-mediated para-hydroxylation—a common metabolic liability of unsubstituted phenyl rings—thereby increasing the molecule's half-life[2].
- **The Cyclobutane Core:** As highlighted in recent fragment-based drug discovery (FBDD) literature, cyclobutanes provide superior metabolic stability compared to linear alkanes while offering distinct exit vectors (approximately 135° for 1,3-disubstitution) that cannot be replicated by cyclopentanes or cyclohexanes[1].

## Self-Validating Experimental Protocol: Orthogonal N-Boc Protection

The true synthetic value of 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol lies in the orthogonal reactivity of its functional groups. To utilize the hydroxyl group (e.g., for etherification) without interfering with the amine, the amine must first be protected. The following protocol is designed as a self-validating system, ensuring that each step provides measurable, mechanistic feedback.

### Step 1: Dissolution and Base Addition

- **Action:** Dissolve 1.0 eq of 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol in anhydrous Dichloromethane (DCM) to a 0.2 M concentration. Add 1.5 eq of Triethylamine (TEA).
- **Causality:** Anhydrous DCM prevents the competitive hydrolysis of the Boc-anhydride reagent. TEA acts as an acid scavenger to neutralize any trace HCl (if the starting material is a hydrochloride salt) and maintains the amine in its active, deprotonated nucleophilic state.

### Step 2: Electrophile Addition

- **Action:** Cool the reaction to 0 °C using an ice bath. Add 1.1 eq of Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) dropwise over 15 minutes.

- Causality: The protection reaction is exothermic. Cooling to 0 °C and adding the reagent dropwise suppresses the formation of the di-Boc protected byproduct and prevents thermal degradation of the strained cyclobutane scaffold.

### Step 3: In-Process Control (IPC) - Self-Validation

- Action: After 2 hours, spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 10% Methanol in DCM. Stain the plate with Ninhydrin solution and heat.
- Validation Logic: The starting material contains a free primary amine, which will react with Ninhydrin to form a distinct purple/pink spot (Ruhemann's purple). The desired N-Boc product lacks a free primary amine and will not stain purple. The complete disappearance of the purple spot is a self-validating, binary indicator of 100% conversion.

### Step 4: Workup and Isolation

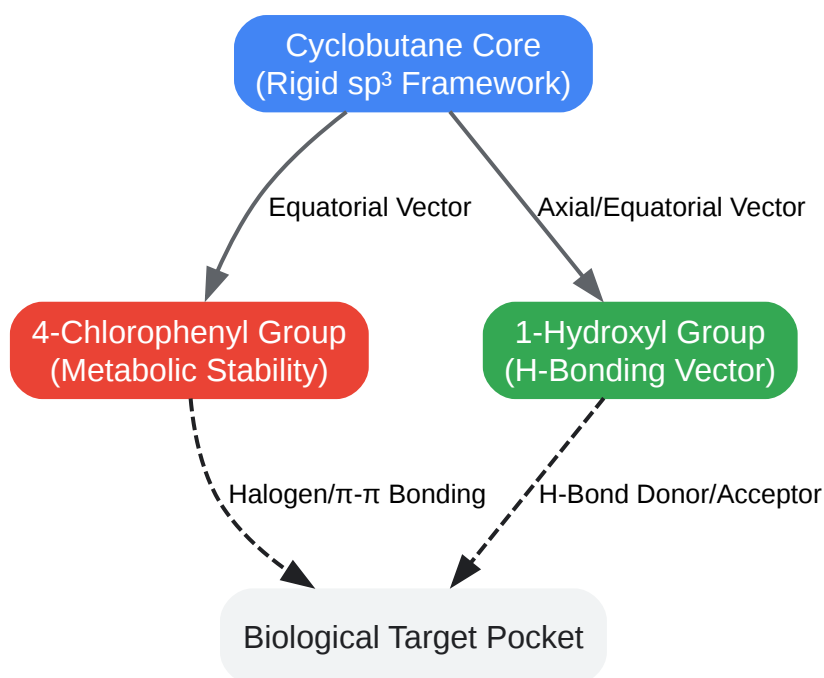
- Action: Quench with saturated aqueous NH<sub>4</sub>Cl, extract with DCM, wash the organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Causality: The mild acidic nature of NH<sub>4</sub>Cl protonates and removes unreacted TEA and trace unreacted starting material into the aqueous layer, ensuring high purity of the crude organic product without cleaving the acid-sensitive Boc group.

## Mechanistic and Workflow Visualizations



[Click to download full resolution via product page](#)

Fig 1. Orthogonal functionalization workflow with integrated TLC self-validation.



[Click to download full resolution via product page](#)

Fig 2. Spatial projection of pharmacophoric vectors from the cyclobutane scaffold.

## References

- Design and Synthesis of a 3D Cyclobutane Fragment Library Source: d-nb.info (Fragment-Based Drug Discovery Literature) URL:[[Link](#)]
- Pd(II)-catalyzed enantioselective C(sp<sup>3</sup>)-H arylation of cyclopropanes and cyclobutanes Source: ChemRxiv URL:[[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. [d-nb.info](http://d-nb.info) [[d-nb.info](http://d-nb.info)]
2. [chemrxiv.org](http://chemrxiv.org) [[chemrxiv.org](http://chemrxiv.org)]

- [3. 1353636-85-7|3-Amino-3-\(4-chlorophenyl\)cyclobutan-1-ol|BLD Pharm \[bldpharm.com\]](#)
- To cite this document: BenchChem. [3-(4-Chlorophenyl)cyclobutan-1-ol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2918504/docs#3-4-chlorophenyl-cyclobutan-1-ol-chemical-properties\]](https://www.benchchem.com/product/b2918504/docs#3-4-chlorophenyl-cyclobutan-1-ol-chemical-properties)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)